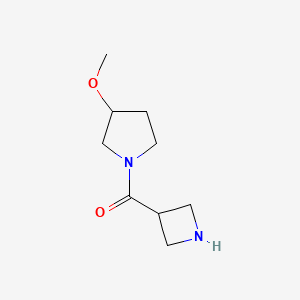

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

azetidin-3-yl-(3-methoxypyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-13-8-2-3-11(6-8)9(12)7-4-10-5-7/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUSIORNKAPUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoacylglycerol lipase (MAGL), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol. This interaction is crucial as it influences the levels of 2-AG, a key endogenous agonist of cannabinoid receptors CB1 and CB2.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in rodent brain cells, the compound time- and dose-dependently binds to MAGL, leading to elevated levels of 2-AG and subsequent CB1 receptor occupancy. This interaction can modulate neurotransmitter release and affect mood, appetite, pain, and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate. This inhibition results in increased levels of 2-AG, which then activates cannabinoid receptors CB1 and CB2, leading to various physiological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation have been studied, showing that it remains stable under certain conditions but may degrade over time, affecting its long-term efficacy. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in modulating pain and inflammation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound provides significant enzyme occupancy and therapeutic effects without adverse effects. At higher doses, it can induce hippocampal synaptic depression, alter sleep onset, and decrease electroencephalogram gamma power. These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors. It primarily affects the degradation pathway of 2-AG by inhibiting MAGL. This inhibition leads to increased levels of 2-AG, which can then be metabolized through alternative pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, which determine its localization and accumulation in specific tissues. Understanding these properties is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for its interaction with target biomolecules and subsequent physiological effects.

Biological Activity

Azetidin-3-yl(3-methoxypyrrolidin-1-yl)methanone, also known by its CAS number 1701541-89-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 184.24 g/mol. The compound features an azetidine ring and a methoxypyrrolidine moiety, contributing to its unique biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 184.24 g/mol |

| CAS Number | 1701541-89-0 |

This compound exhibits its biological activity through various mechanisms:

- Receptor Interaction : This compound has been shown to interact with multiple biological targets, including specific receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : It may inhibit certain enzymes, including kinases associated with inflammatory pathways and cancer progression.

- Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its potential efficacy in therapeutic applications.

Anticancer Activity

Research indicates that derivatives of azetidine compounds can exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly in breast and melanoma cancers. The mechanism involves the activation of caspase pathways leading to programmed cell death.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. In vitro studies suggest that it can downregulate TNF-alpha and IL-6 levels in activated macrophages, indicating potential use in treating inflammatory diseases.

Study 1: Anticancer Efficacy

In a study published in Biorg. Med. Chem., this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 25 µM against breast cancer cells. The study concluded that the compound's structural features contribute to its potent anticancer activity .

Study 2: Anti-inflammatory Activity

Another relevant study focused on the anti-inflammatory properties of the compound, demonstrating its ability to inhibit NF-kB signaling pathways in human endothelial cells. This inhibition resulted in decreased expression of adhesion molecules and reduced leukocyte adhesion, which are critical processes in inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics due to its lipophilicity. It is expected to have good bioavailability and distribution across tissues, making it a candidate for further development as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.